molecular formula C27H20ClN3O2 B12128868 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide

Cat. No.: B12128868
M. Wt: 453.9 g/mol
InChI Key: WQZDFTWYWPYDDA-UHFFFAOYSA-N
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Description

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a biphenyl carboxamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, materials science, and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the quinazolinone intermediate.

    Coupling with Biphenyl Carboxamide: The final step involves coupling the quinazolinone intermediate with biphenyl-4-carboxylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced quinazolinone compounds.

Scientific Research Applications

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar keto-enol tautomerism behavior.

    Acetylacetone: Another compound with keto-enol tautomerism, often used in similar synthetic applications.

Uniqueness

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide is unique due to its combination of a quinazolinone core, chlorophenyl group, and biphenyl carboxamide moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H20ClN3O2

Molecular Weight

453.9 g/mol

IUPAC Name

N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C27H20ClN3O2/c28-22-8-4-7-20(13-22)21-14-24-23(25(32)15-21)16-29-27(30-24)31-26(33)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-13,16,21H,14-15H2,(H,29,30,31,33)

InChI Key

WQZDFTWYWPYDDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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